2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl group at position 1, a ketone at position 4, and an acetamide side chain substituted with a 3-methoxyphenyl group. Pyrazolo[3,4-d]pyrimidine scaffolds are known for their pharmacological relevance, particularly as kinase inhibitors and antiproliferative agents . The 4-chlorophenyl moiety enhances lipophilicity and may influence target binding via halogen bonding, while the 3-methoxyphenyl group contributes to electron-rich aromatic interactions.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-16-4-2-3-14(9-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFBLAZNOGWNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4-Fluorophenyl Analog ():
The compound 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide replaces chlorine with fluorine at the phenyl para-position. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic interactions with target proteins. This substitution could enhance metabolic stability due to fluorine’s resistance to oxidative metabolism .- 3-Chlorophenyl Analog (): The isomer 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide shifts the chlorine to the meta-position and replaces the 3-methoxyphenyl with a methyl group.
Acetamide Side Chain Modifications
N-Methylacetamide ():
The N-methyl variant lacks the aromatic 3-methoxyphenyl group, simplifying the structure. This modification likely reduces π-π stacking interactions but increases solubility in aqueous media due to decreased hydrophobicity .Chlorobenzyl-Substituted Acetamide ():
In 2-chloro-N-(4-chlorobenzyl)acetamide, the acetamide is linked to a 4-chlorobenzyl group. The dual chloro substitution enhances lipophilicity, which may improve blood-brain barrier penetration but increase off-target risks .
Core Structure Variations
- Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (–8): These compounds replace the pyrazolo[3,4-d]pyrimidine core with pyrimido[4,5-d]pyrimidinone, introducing additional nitrogen atoms.
- Chromen-2-yl-Substituted Analogs (): Derivatives like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide incorporate a chromenone moiety. This extension introduces planar aromatic systems that may improve DNA intercalation or topoisomerase inhibition but reduce solubility .
Biological Activity
The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and an N-(3-methoxyphenyl)acetamide moiety. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies indicate that pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve inhibition of key signaling pathways such as those mediated by cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways .
Antimicrobial Properties
Pyrazoles have demonstrated antibacterial and antifungal activities. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. These effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic processes .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazolo compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of pyrazolo derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This activity may enhance their therapeutic profiles in conditions associated with oxidative damage.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has the potential to interact with specific receptors involved in cellular signaling pathways.
- Cell Cycle Interference : By affecting key regulatory proteins, it can disrupt the normal cell cycle leading to apoptosis in cancer cells.
Case Studies
Several studies have documented the biological effects of pyrazolo derivatives similar to the compound :
- Study on Anticancer Activity : A recent study evaluated a series of pyrazolo compounds against breast cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability through apoptosis induction .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of pyrazolo derivatives against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
